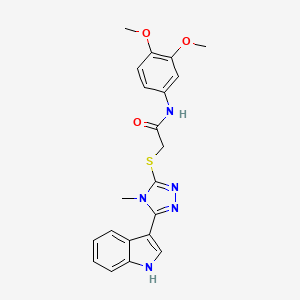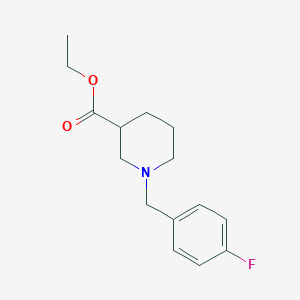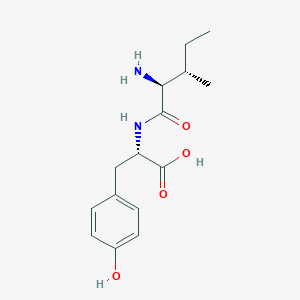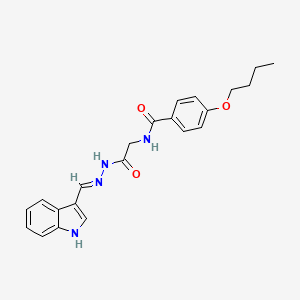![molecular formula C16H18N2O4 B2660741 Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate CAS No. 726159-67-7](/img/structure/B2660741.png)
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate, also known as Fmoc-Lys(Mtt)-OH, is a synthetic compound used in peptide synthesis. It is a protected form of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. Fmoc-Lys(Mtt)-OH is widely used in scientific research to study the structure and function of proteins, as well as to develop new drugs and therapies.
Wirkmechanismus
The mechanism of action of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is based on its ability to mimic the structure and function of natural proteins. It can bind to specific receptors on the surface of cells and trigger a cascade of biochemical reactions that regulate various cellular processes. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH can also inhibit the activity of enzymes that are involved in the progression of diseases, such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH has several biochemical and physiological effects on the body. It can enhance the activity of immune cells, such as T-cells and B-cells, which play a crucial role in fighting infections and diseases. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH can also stimulate the production of growth hormones, which are essential for the growth and development of tissues and organs in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in lab experiments include its high purity, stability, and compatibility with various solvents and reagents. It is also readily available and relatively inexpensive compared to other building blocks used in peptide synthesis. However, the limitations of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH include its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in scientific research. One potential direction is the development of new drugs and therapies that target specific diseases, such as cancer and autoimmune disorders. Another direction is the use of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in the synthesis of longer peptides and proteins that have potential applications in biotechnology and medicine. Additionally, the development of new methods for the synthesis and purification of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH involves several steps, starting with the protection of lysine with the Fmoc group. The amino group of lysine is then protected with the Mtt group, and the resulting compound is purified through various chromatographic techniques. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is primarily used in peptide synthesis, where it serves as a building block for the synthesis of longer peptides and proteins. It is also used in the development of new drugs and therapies, as it can mimic the structure and function of natural proteins. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is commonly used in the synthesis of peptides that target cancer cells, infectious diseases, and autoimmune disorders.
Eigenschaften
IUPAC Name |
methyl 4-[3-(furan-2-ylmethylamino)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-16(20)12-4-6-13(7-5-12)18-15(19)8-9-17-11-14-3-2-10-22-14/h2-7,10,17H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIQGLPTIEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCNCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2660658.png)
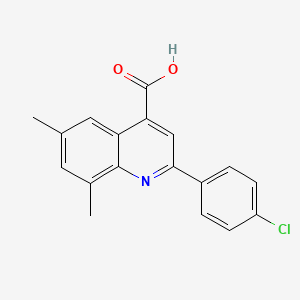
![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)
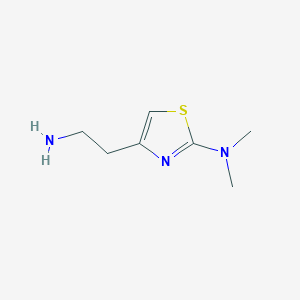
![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)
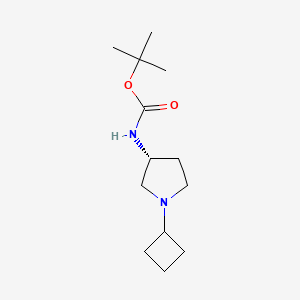
![1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2660668.png)
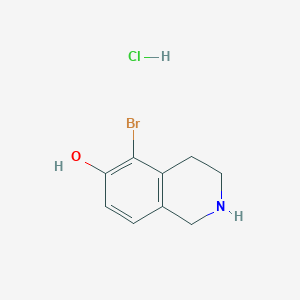
![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)
